molecular formula C23H27FN6O B2715163 N2-(4-butylphenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine CAS No. 898648-53-8

N2-(4-butylphenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2715163
CAS No.: 898648-53-8
M. Wt: 422.508
InChI Key: PJYGMCLDDRGYJM-UHFFFAOYSA-N
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Description

N2-(4-butylphenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with butylphenyl, fluorophenyl, and morpholino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-butylphenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N2-(4-butylphenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation and may involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted triazine derivatives.

Scientific Research Applications

N2-(4-butylphenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(4-butylphenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N2-(4-butylphenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine include other triazine derivatives with different substituents. Examples include:

  • N2-(4-methylphenyl)-N4-(3-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
  • N2-(4-ethylphenyl)-N4-(3-bromophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-N-(4-butylphenyl)-2-N-(3-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN6O/c1-2-3-5-17-8-10-19(11-9-17)25-21-27-22(26-20-7-4-6-18(24)16-20)29-23(28-21)30-12-14-31-15-13-30/h4,6-11,16H,2-3,5,12-15H2,1H3,(H2,25,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYGMCLDDRGYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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